Naphthalene-1-carbothioamide
Overview
Description
Naphthalene-1-carbothioamide is an organosulfur compound . It has the empirical formula C11H9NS . It is used in dehydrosulfurization of aromatic thioamides to nitriles .
Molecular Structure Analysis
Naphthalene derivatives, including Naphthalene-1-carbothioamide, are characterized by their large π-electron conjugation, which contributes to their unique photophysical and chemical properties .
Physical And Chemical Properties Analysis
Naphthalene derivatives exhibit unique photophysical and chemical properties. They have a rigid plane and large π-electron conjugation, leading to a high quantum yield and excellent photostability . They also possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .
Scientific Research Applications
1. Organic Electronics and Photovoltaic Devices
- Application : Naphthalene diimides (NDIs), a class of naphthalene derivatives, have been studied for their potential applications in organic electronics and photovoltaic devices .
- Method : The electronic properties of NDIs, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for these applications .
- Results : NDIs have shown promise in the development of organic electronics, photovoltaic devices, and flexible displays due to their electronic properties and tendency to self-assemble into functional structures .
2. Corrosion Inhibitor
- Application : Naphthalene 1-thiocarboxamide (NTC), a sulfur-containing naphthalene derivative, has been studied as a potential corrosion inhibitor for mild steel in acidic media .
- Method : The study used a first principles DFT-based approach to expedite the rational design and discovery of corrosion inhibitors . NTC was found to have the lowest ELUMO and Egap, suggesting best corrosion inhibition .
- Results : Explicit adsorption studies revealed strong chemisorption of NTC onto the Fe (001) surface, characterized by a plethora of Fe-C/N/S covalent bonds . Surface coverage studies indicated the formation of a compact monolayer of NTC on the Fe surface .
3. Fluorescent Heterocyclic Dyes
- Application : The design and synthesis of novel fluorescent heterocyclic dyes is a significant research area. Pyrazolines, a group of electron-rich nitrogen carriers, are enjoying brisk growth .
- Method : These compounds combine exciting electronic properties with the potential for dynamic applications . They are synthesized due to their favourable photophysical properties and crucial role in charge transfer processes .
4. Synthesis of Naphthoate-Based Scaffolds
- Application : A mild and one-pot synthetic pathway was developed for the synthesis of new naphthoate-based scaffolds .
- Method : The synthesis involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols .
- Results : This method successfully produced new naphthoate-based scaffolds containing quinoline, pyranone and cyclohexenone moieties .
5. Computational Corrosion Inhibitor Discovery
- Application : Naphthalene 1-thiocarboxamide (NTC) has been studied as a potential corrosion inhibitor for mild steel in acidic media .
- Method : The study used a first principles DFT-based approach to expedite the rational design and discovery of corrosion inhibitors . NTC was found to have the lowest ELUMO and Egap, suggesting best corrosion inhibition .
- Results : Explicit adsorption studies revealed strong chemisorption of NTC onto the Fe (001) surface, characterized by a plethora of Fe-C/N/S covalent bonds . Surface coverage studies indicated the formation of a compact monolayer of NTC on the Fe surface .
6. Synthesis of Fluorescent Organic Nanoparticles
- Application : The design and synthesis of novel fluorescent heterocyclic dyes is a significant research area .
- Method : These compounds combine exciting electronic properties with the potential for dynamic applications . They are synthesized due to their favourable photophysical properties and crucial role in charge transfer processes .
Future Directions
Naphthalene-1-carbothioamide and related compounds have potential applications in various fields. For instance, 1,8-naphthalimide derivatives have been studied as emissive materials in organic light-emitting diodes . Another study highlighted the use of Naphthalene-1-thiocarboxamide as a corrosion inhibitor .
properties
IUPAC Name |
naphthalene-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398372 | |
Record name | naphthalene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-carbothioamide | |
CAS RN |
20300-10-1 | |
Record name | 1-Naphthalenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 240970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbothioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20300-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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